N-(2-chloro-4-methylphenyl)acetamide
Overview
Description
“N-(2-chloro-4-methylphenyl)acetamide” is a chemical compound with the empirical formula C9H9Cl2NO . It has a molecular weight of 218.08 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-chloro-4-methylphenyl)acetamide” can be represented by the SMILES stringCC1=CC(Cl)=C(NC(CCl)=O)C=C1
. The InChI representation is 1S/C9H9Cl2NO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
.
Scientific Research Applications
Metabolism in Liver Microsomes
N-(2-chloro-4-methylphenyl)acetamide is studied for its metabolism in liver microsomes. A study by Coleman et al. (2000) investigated the metabolic pathways of various chloroacetamide herbicides, including acetochlor, which is structurally similar to N-(2-chloro-4-methylphenyl)acetamide. This research highlighted the complex metabolic activation pathways leading to DNA-reactive products in both human and rat liver microsomes, underscoring the biochemical interactions of such compounds (Coleman et al., 2000).
Structural Analysis
The structure of N-(2-chloro-4-methylphenyl)acetamide and related compounds has been a subject of interest in scientific research. Gowda et al. (2007) explored the conformation and geometric parameters of various chloro-N-phenylacetamides, providing insights into their molecular structure and potential interactions (Gowda et al., 2007).
Environmental Impact and Soil Interaction
Research by Banks and Robinson (1986) examined the interaction of acetochlor, a related chloroacetamide, with soil and its impact on agricultural crops. This study provided essential data on the herbicide's reception by soil, its retention on wheat straw, and its overall efficacy, which is relevant for understanding the environmental behavior of similar compounds (Banks & Robinson, 1986).
Biodegradation and Environmental Fate
Research has also focused on the biodegradation and environmental fate of chloroacetamides. For instance, a study by Wang et al. (2015) investigated the involvement of the Cytochrome P450 system in the N-deethoxymethylation of acetochlor by a specific strain of Rhodococcus. This work provides valuable information on the microbial degradation of chloroacetamide herbicides, which can be applicable to compounds like N-(2-chloro-4-methylphenyl)acetamide (Wang et al., 2015).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGFNVAAKYVOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172337 | |
Record name | NSC 159256 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)acetamide | |
CAS RN |
18931-78-7 | |
Record name | N-(2-Chloro-4-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18931-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 159256 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018931787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18931-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 159256 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(2-chloro-4-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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